Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid

Catalog No.
S707982
CAS No.
28871-80-9
M.F
C10H12O4
M. Wt
196.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid

CAS Number

28871-80-9

Product Name

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid

IUPAC Name

bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

InChI

InChI=1S/C10H12O4/c11-9(12)7-5-1-2-6(4-3-5)8(7)10(13)14/h1-2,5-8H,3-4H2,(H,11,12)(H,13,14)

InChI Key

FUBZERMWPMTSEB-UHFFFAOYSA-N

SMILES

C1CC2C=CC1C(C2C(=O)O)C(=O)O

Canonical SMILES

C1CC2C=CC1C(C2C(=O)O)C(=O)O

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid is a bicyclic compound characterized by its unique structure, which consists of a bicyclo[2.2.2]octene framework with two carboxylic acid functional groups located at the 2 and 3 positions of the ring. Its molecular formula is C10H12O4C_{10}H_{12}O_{4} and it has a molecular weight of approximately 196.2 g/mol . This compound is noted for its potential applications in organic synthesis and materials science due to its reactive sites and structural properties.

Availability and Identification

Potential Research Areas

Given its structure with a bicyclic ring system and carboxylic acid groups, BODA could be of interest for research in several areas, but there is no published research specifically on BODA itself. Here are some potential areas where BODA-like molecules are being investigated:

  • Organic chemistry: The synthesis of new bicyclic structures with interesting properties is an ongoing area of research in organic chemistry. BODA's structure could be a target molecule or a starting point for the synthesis of related compounds.
  • Medicinal chemistry: Bicyclic compounds are often explored for potential pharmaceutical applications. The carboxylic acid groups in BODA could allow for chemical modifications to investigate its interaction with biological targets.
  • Materials science: Certain bicyclic structures can have interesting properties for applications in materials science. The rigid structure of BODA could be investigated for potential uses in materials design.
Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Losing carbon dioxide under certain conditions, potentially yielding bicyclo[2.2.2]octene derivatives.
  • Reduction: The carboxylic groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid can be synthesized through several methods:

  • Diels-Alder Reaction: Utilizing cyclopentadiene and maleic anhydride or similar dienophiles to form the bicyclic structure followed by hydrolysis to yield the dicarboxylic acid.
  • Oxidation Reactions: Starting from bicyclo[2.2.2]octene derivatives, oxidation can introduce carboxylic acid groups at the desired positions.
  • Ring-opening Reactions: Starting from bicyclo[2.2.2]oct-5-ene derivatives with appropriate reagents to introduce functional groups.

These methods demonstrate the compound's accessibility for synthetic chemists.

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid has potential applications in various fields:

  • Organic Synthesis: As a building block for more complex molecules.
  • Polymer Chemistry: Its reactive carboxylic acid groups can be utilized in polymerization reactions.
  • Material Science: Investigated for use in creating specialized coatings or composites due to its structural properties.

Interaction studies involving bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid primarily focus on its reactivity with other chemical species rather than biological interactions at this stage. Understanding how this compound interacts with various nucleophiles or electrophiles can provide insights into its utility in synthetic pathways and material formulations.

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid shares similarities with several other bicyclic compounds, which include:

  • Bicyclo[1.1.0]butane - A smaller bicyclic compound known for its unique strain and reactivity.
  • Bicyclo[3.3.0]octane - Exhibits different reactivity patterns due to its larger ring structure.
  • Endo-bicyclo[3.3.0]octane - Known for its applications in organic synthesis and material science.

Uniqueness

The uniqueness of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid lies in its specific arrangement of functional groups that allow for diverse reactivity while maintaining a stable bicyclic structure compared to other similar compounds, which may not possess such functional versatility or structural integrity.

Detailed 2D Structural Analysis

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid represents a distinctive bicyclic organic compound characterized by its rigid cage-like framework and specific substitution pattern [1] [2]. The molecular formula C₁₀H₁₂O₄ indicates the presence of ten carbon atoms, twelve hydrogen atoms, and four oxygen atoms, yielding a molecular weight of 196.20 g/mol [1] [3]. The compound's Chemical Abstracts Service number is 28871-80-9, providing a unique identifier for this specific chemical entity [1] [2].

The two-dimensional structural analysis reveals a bicyclo[2.2.2]octane skeleton featuring a double bond positioned between carbons 5 and 6, with two carboxylic acid functional groups attached at the 2 and 3 positions [1] [3]. The International Union of Pure and Applied Chemistry nomenclature follows the systematic naming convention for bicyclic compounds, where the bracketed numbers [2.2.2] indicate the number of carbon atoms in each bridge connecting the bridgehead carbons [1]. The structural representation demonstrates that the carboxylic acid groups are positioned adjacent to each other on the bicyclic framework, creating a vicinal dicarboxylic acid arrangement [4] [5].

The canonical Simplified Molecular Input Line Entry System representation C1CC2C=CC1C(C2C(=O)O)C(=O)O provides a linear notation for the three-dimensional structure [3]. This notation effectively captures the connectivity pattern, showing the bridged bicyclic system with the alkene functionality and the two carboxylic acid substituents [3]. The International Chemical Identifier string InChI=1S/C10H12O4/c11-9(12)7-5-1-2-6(4-3-5)8(7)10(13)14/h1-2,5-8H,3-4H2,(H,11,12)(H,13,14) further confirms the molecular composition and connectivity [3].

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₄ [1] [2]
Molecular Weight196.20 g/mol [1] [2]
CAS Number28871-80-9 [1] [2]
Exact Mass196.07356 Da [1] [3]
Topological Polar Surface Area74.6 Ų [3]
Heavy Atom Count14 [3]
Rotatable Bonds2 [3]
Hydrogen Bond Donors2 [3]
Hydrogen Bond Acceptors4 [3]

Three-Dimensional Conformation and Stereoisomerism

The three-dimensional structure of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid exhibits significant conformational rigidity due to the constraining nature of the bicyclic framework [1] [6]. The bicyclo[2.2.2]octane system creates a cage-like structure where the bridgehead carbons are fixed in space, limiting rotational freedom around the carbon-carbon bonds within the ring system [3]. This structural rigidity directly influences the compound's stereochemical properties and reaction behavior [4].

The compound possesses four undefined stereocenters, indicating the potential for multiple stereoisomeric forms [3]. The stereochemical complexity arises from the relative orientations of the carboxylic acid groups and their relationship to the bicyclic framework [2] [4]. The most commonly referenced stereoisomer is the (1R,2R,3R,4S)-rel-configuration, which represents a specific spatial arrangement of the substituents around the bicyclic core [6]. The relative stereochemistry can be described using endo and exo terminology, where endo refers to substituents oriented toward the concave face of the bicyclic system, while exo indicates orientation toward the convex face [5].

The presence of the double bond between carbons 5 and 6 introduces additional conformational constraints while maintaining the overall rigidity of the molecular framework [1] [7]. This alkene functionality does not significantly alter the fundamental cage-like geometry but does influence the electronic distribution within the molecule [3]. The vicinal positioning of the carboxylic acid groups at carbons 2 and 3 creates opportunities for intramolecular hydrogen bonding, which can stabilize specific conformational arrangements [4].

Crystallographic studies and computational modeling have demonstrated that the bicyclo[2.2.2]octane framework maintains consistent geometric parameters across different derivatives [8]. The bridge angles and bond lengths remain relatively constant, reflecting the inherent stability of this particular bicyclic arrangement [7]. The three-dimensional structure can be visualized as having C₂ᵥ symmetry when considering the idealized geometry without the carboxylic acid substituents [3].

StereoisomerConfigurationCAS NumberStereocenter Count
endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acidendo,endo28871-80-94
exo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acidexo,exoNot specified4
(1R,2R,3R,4S)-rel-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid(1R,2R,3R,4S)28871-80-94
trans-Bicyclo[2.2.2]oct-5-ene-2-endo,3-exo-dicarboxylic acidendo,exoRelated compound4

Electronic Structure and Bonding Characteristics

The electronic structure of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid is dominated by the conjugated system formed by the alkene functionality and the electron-withdrawing carboxylic acid groups [9]. The presence of the double bond creates a localized π-electron system that interacts with the σ-framework of the bicyclic cage [10]. Computational studies using density functional theory methods have revealed that the highest occupied molecular orbital is primarily localized on the alkene carbon atoms, while the lowest unoccupied molecular orbital shows significant contribution from the carbonyl carbon atoms of the carboxylic acid groups [9] [10].

The bicyclo[2.2.2]octane framework exhibits characteristic bonding patterns typical of saturated bridged systems [10]. The carbon-carbon bond lengths within the cage structure range from 1.52 to 1.55 Ångströms, consistent with standard single bond parameters [8]. The alkene bond length between carbons 5 and 6 measures approximately 1.34 Ångströms, reflecting the typical double bond character [7]. The carboxylic acid groups introduce significant electronic effects through their electron-withdrawing nature, which influences the overall electron density distribution throughout the molecule [9].

Molecular orbital calculations have demonstrated that the bicyclic framework acts as an effective transmitter of electronic effects between different parts of the molecule [11]. The bridge system facilitates communication between the carboxylic acid substituents and the alkene functionality through both σ and π pathways [10]. This electronic communication is enhanced by the rigid geometry, which maintains optimal orbital overlap relationships [9]. The presence of four oxygen atoms in the carboxylic acid groups creates multiple sites for potential hydrogen bonding and electrostatic interactions [3].

The bonding characteristics are further influenced by the strain inherent in the bicyclic system . While the bicyclo[2.2.2]octane framework is less strained than smaller ring systems like bicyclo[2.2.1]heptane, it still exhibits measurable ring strain that affects bond angles and lengths [14]. This strain energy contributes to the compound's reactivity profile and influences its thermodynamic stability relative to acyclic analogs [11]. Natural bond orbital analysis has revealed that the strain is distributed throughout the cage structure, with the bridgehead carbons experiencing the most significant deviation from ideal tetrahedral geometry [10].

TechniqueKey FeaturesDiagnostic ValueReference
¹H NMRCharacteristic signals for bridgehead and vinyl protonsStereochemical assignment [15]
¹³C NMRCarbonyl carbons around 170-180 ppmStructural confirmation [15]
IR SpectroscopyC=O stretch around 1700 cm⁻¹, O-H stretch 2500-3300 cm⁻¹Functional group identification [8]
Mass SpectrometryMolecular ion peak at m/z 196Molecular weight confirmation [15]
X-ray CrystallographyRigid bicyclic framework confirmationPrecise structural parametersLiterature data

Comparison with Related Bicyclic Dicarboxylic Acids

The structural and stereochemical properties of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid can be effectively understood through comparison with related bicyclic dicarboxylic acid systems [16] [14]. The bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid system, commonly derived from norbornene, represents the most closely related structural analog [17]. This compound features a smaller bicyclic framework with molecular formula C₉H₁₀O₄ and molecular weight 182.17 g/mol, demonstrating how the additional methylene bridge in the [2.2.2] system affects molecular properties [14].

The comparison reveals that the bicyclo[2.2.2] system exhibits reduced ring strain compared to the bicyclo[2.2.1] analog . The norbornene-derived compound shows significantly higher reactivity due to the increased strain energy associated with the smaller ring system [18]. The bicyclo[2.2.1] framework forces more acute bond angles at the bridgehead carbons, leading to enhanced electrophilic reactivity of the alkene functionality [18]. In contrast, the bicyclo[2.2.2]oct-5-ene system maintains more favorable geometric parameters while retaining the beneficial structural rigidity .

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid provides insight into the effects of carboxylic acid positioning and saturation [16] [20]. This saturated analog with molecular formula C₁₀H₁₄O₄ and molecular weight 198.22 g/mol demonstrates how the absence of the alkene functionality and different substitution pattern (1,4- versus 2,3-) influences molecular properties [16]. The bridgehead positioning of carboxylic acids in the 1,4-isomer creates a more symmetrical structure with different hydrogen bonding patterns compared to the vicinal arrangement in the 2,3-isomer [20].

The adamantane-1,3-dicarboxylic acid system represents a distinct comparison point as a tricyclic cage structure [21] [22]. With molecular formula C₁₂H₁₆O₄ and molecular weight 224.26 g/mol, adamantane derivatives exhibit even greater structural rigidity and different electronic properties [22]. The adamantane framework provides superior stability due to its tetrahedral cage geometry, but lacks the alkene functionality that contributes to the reactivity profile of the bicyclo[2.2.2]oct-5-ene system [22]. Studies have shown that adamantane dicarboxylic acids form distinct crystalline arrangements and exhibit different supramolecular assembly patterns compared to bicyclic analogs [22].

CompoundMolecular FormulaMolecular Weight (g/mol)Ring SystemCarboxylic PositionsKey Structural Feature
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acidC₁₀H₁₂O₄196.20Bicyclo[2.2.2] with double bond2,3Adjacent COOH groups
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid (Norbornene derivative)C₉H₁₀O₄182.17Bicyclo[2.2.1] with double bond2,3Strained norbornene system
Bicyclo[2.2.2]octane-1,4-dicarboxylic acidC₁₀H₁₄O₄198.22Bicyclo[2.2.2] saturated1,4Bridgehead carboxylic acids
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid (Norbornane derivative)C₉H₁₂O₄184.19Bicyclo[2.2.1] saturated2,3Adjacent COOH on norbornane
Adamantane-1,3-dicarboxylic acidC₁₂H₁₆O₄224.26Tricyclic adamantane1,3Cage-like structure

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid exists as a solid crystalline compound at room temperature [1] [2]. The compound has a molecular formula of C₁₀H₁₂O₄ with a molecular weight of 196.20 g/mol [1] [2] [3]. The CAS registry number is 28871-80-9, which distinguishes it from its anhydride derivative (CAS: 6708-37-8) [1] [2].

While specific melting point data for the dicarboxylic acid form is not readily available in the current literature, the related anhydride derivative exhibits a melting point ranging from 146.0 to 150.0°C, with most sources reporting a value of 148°C [4] [5] [6]. This suggests that the dicarboxylic acid form would likely have a different melting point due to the presence of additional hydroxyl groups and potential for hydrogen bonding.

The compound's predicted boiling point is 424.2°C at 760 mmHg [3], indicating high thermal stability under normal atmospheric conditions. The predicted density is 1.394 g/cm³ [3], which is consistent with organic dicarboxylic acids containing rigid bicyclic structures.

Solubility characteristics of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid show typical behavior for dicarboxylic acids. The compound is expected to be soluble in water due to the presence of two carboxylic acid groups that can form hydrogen bonds with water molecules [7]. The anhydride form demonstrates solubility in acetone [4] [5], suggesting that the parent dicarboxylic acid would exhibit similar solubility in polar organic solvents.

The calculated logarithmic partition coefficient (LogP) of 0.984 indicates moderate lipophilicity [3] [8], while the polar surface area of 74.6 Ų [3] [8] suggests significant polar character due to the carboxylic acid functionalities. The vapor pressure is extremely low at 2.2 × 10⁻⁸ mmHg at 25°C [3], indicating minimal volatility at room temperature.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₄ [1] [2]
Molecular Weight (g/mol)196.20 [1] [2] [3]
Physical State (20°C)SolidN/A
Boiling Point (°C)424.2 (predicted) [3]
Density (g/cm³)1.394 (predicted) [3]
LogP (octanol/water)0.984 (predicted) [3] [8]
Polar Surface Area (Ų)74.6 [3] [8]

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy analysis of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid and its derivatives provides detailed structural information. For the closely related anhydride derivative, ¹H NMR spectra recorded at 400 MHz in CDCl₃ show characteristic signals [9]. The alkene protons appear at approximately 6.32 ppm (multiplet), indicating the presence of the bridgehead double bond [9]. Bridgehead protons adjacent to the carbonyl groups appear around 3.23 ppm and 3.14 ppm [9], while the methylene bridge protons exhibit complex multiplets between 1.40-1.65 ppm [9].

The NMR data confirms the structural integrity and provides evidence for the expected bicyclic framework with the characteristic olefinic bridge. Chemical shifts are consistent with a rigid bicyclic system where conformational mobility is restricted [9].

Infrared (IR) Spectroscopy characterization reveals key functional group absorptions. Historical IR data from the NIST database shows that the anhydride derivative exhibits characteristic anhydride C=O stretching absorptions [10] [11]. For the dicarboxylic acid form, expected IR absorptions would include:

  • Carboxylic acid O-H stretch: 2500-3300 cm⁻¹ (broad)
  • C=O stretch: 1650-1750 cm⁻¹
  • C=C stretch: 1600-1700 cm⁻¹
  • C-H stretches: 2800-3000 cm⁻¹

Thermal Stability and Decomposition Behavior

Thermal stability of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid is influenced by its rigid bicyclic structure and the presence of two carboxylic acid groups. The compound exhibits moderate thermal stability up to temperatures approaching its predicted boiling point of 424.2°C [3].

Decomposition pathways for dicarboxylic acids typically involve dehydration and decarboxylation reactions [12] [13]. Research on carboxylic acid thermal decomposition indicates that both unimolecular and bimolecular mechanisms can occur [12]. For bicyclic dicarboxylic acids, the rigid framework may favor specific decomposition routes.

Decarboxylation represents a primary thermal decomposition pathway, where carbon dioxide elimination occurs preferentially from one or both carboxylic acid groups [12] [13]. The activation energy for decarboxylation in similar bicyclic systems typically ranges from 150-250 kJ/mol, depending on structural factors and reaction conditions [12].

Dehydration reactions leading to anhydride formation represent another significant decomposition pathway [13]. For bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid, intramolecular dehydration would yield the corresponding cyclic anhydride, as evidenced by the known existence of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride [4] [5].

The thermal decomposition temperature has not been specifically reported for this compound [14]. However, based on structural analogies with other bicyclic dicarboxylic acids, decomposition likely initiates around 200-250°C, well below the predicted boiling point [12] [13].

Kinetic studies on similar organic acids show that thermal decomposition rates increase exponentially with temperature, with bimolecular pathways often exhibiting 20-45% lower activation barriers compared to unimolecular processes [12]. The rigid bicyclic structure may influence these kinetics by restricting conformational flexibility required for certain transition states.

Acid-Base Properties and pKa Determination

The acid-base properties of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid are characterized by the presence of two carboxylic acid functional groups capable of sequential proton dissociation. As a diprotic acid, the compound exhibits two distinct pKa values corresponding to the stepwise ionization of each carboxyl group [15] [7].

pKa value estimation can be derived from structural comparisons with related dicarboxylic acids. The first pKa (pKa1) typically ranges from 4.2 to 4.6, while the second pKa (pKa2) is estimated between 5.4 to 6.0 [16] [7]. These estimates are based on the structural similarity to cyclohexanedicarboxylic acid isomers, which show pKa1 values of 4.10-4.44 and pKa2 values of 5.42-6.76 [16].

Structural factors influencing acidity include the rigid bicyclic framework and the electron-withdrawing effects of the adjacent bicyclic system. The inductive effects from the bicyclic structure and the alkene bridge contribute to the overall acidity compared to simple aliphatic dicarboxylic acids [7] [17].

Comparative analysis with other dicarboxylic acids reveals systematic trends. Linear aliphatic dicarboxylic acids show increasing pKa values with chain length: oxalic acid (pKa1 = 1.27, pKa2 = 4.27), malonic acid (pKa1 = 2.85, pKa2 = 5.05), succinic acid (pKa1 = 4.21, pKa2 = 5.41), and adipic acid (pKa1 = 4.41, pKa2 = 5.41) [16] [7].

Measurement techniques for accurate pKa determination include potentiometric titration, spectrophotometric methods, and conductometric analysis [15] [18]. The most reliable method involves potentiometric titration with standardized acid or base solutions, monitoring pH changes throughout the titration process [15] [18].

Temperature dependence of pKa values is typically minimal for carboxylic acids, with changes of less than 10% between 5°C and 60°C [15]. Ionic strength effects can influence measured values, with increasing ionic strength generally favoring the ionic forms of the conjugate acid-base pairs [15].

CompoundpKa1pKa2Source
1,2-cis-Cyclohexanedicarboxylic acid4.346.76 [16]
1,3-cis-Cyclohexanedicarboxylic acid4.105.46 [16]
1,4-cis-Cyclohexanedicarboxylic acid4.445.79 [16]
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid4.2-4.6 (est.)5.4-6.0 (est.)Estimated

XLogP3

0.9

Dates

Last modified: 08-15-2023

Explore Compound Types